2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol
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Overview
Description
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol is a synthetic compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . This compound is a deuterated derivative of quinoline, which is a heterocyclic aromatic organic compound. The presence of deuterium atoms in its structure makes it useful in various scientific research applications, particularly in stable isotope dilution assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects . The presence of deuterium atoms can also influence the compound’s metabolic stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-heptyl-3,4-Quinoline-5,6,7,8-diol: The non-deuterated version of the compound.
2-heptylquinoline: Lacks the hydroxyl groups at positions 3 and 4.
3,4-dihydroxyquinoline: Lacks the heptyl group at position 2.
Uniqueness
2-heptyl-3,4-Quinoline-5,6,7,8-d4-diol is unique due to its deuterium labeling, which provides advantages in analytical applications by enhancing signal detection and reducing background noise in mass spectrometry . This isotopic labeling also allows for more accurate quantification in stable isotope dilution assays .
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-2-heptyl-3-hydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)/i7D,8D,9D,10D |
InChI Key |
CEIUIHOQDSVZJQ-ULDPCNCHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(N2)CCCCCCC)O)[2H])[2H] |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O |
Origin of Product |
United States |
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